N-(4-nitrophenyl)adamantan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJRKCUOQOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Adamantane Derivatives Within Organic and Medicinal Chemistry
Adamantane (B196018), a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, stress-free, and highly symmetrical cage-like structure. wikipedia.org Its discovery in petroleum in 1933 opened a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The unique three-dimensional structure and physicochemical properties of the adamantane moiety have made it a valuable building block in both organic and medicinal chemistry. nih.govnih.gov
One of the most significant attributes of the adamantane group is its lipophilicity, which can enhance a molecule's ability to cross biological membranes, thereby improving pharmacokinetic properties. nih.govacs.org This "lipophilic bullet" has been incorporated into various drug molecules to increase their efficacy. nih.gov Furthermore, the rigidity of the adamantane cage provides a stable and predictable scaffold for attaching pharmacophores, influencing how a drug molecule binds to its target receptor. nih.gov
The foray of adamantane derivatives into medicine began with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s. wikipedia.orgnih.gov Initially used against influenza A virus, amantadine's mechanism was found to involve interaction with host cells to prevent viral replication after cell penetration. acs.org Subsequently, adamantane derivatives have been explored for a wide range of therapeutic applications, including treatments for neurodegenerative disorders like Parkinson's and Alzheimer's disease (e.g., memantine), as well as roles as antitumor and hypoglycemic agents. wikipedia.orgacs.orguni-giessen.de The success of these compounds underscores the versatility of the adamantane scaffold in drug design. nih.gov
| Adamantane Derivative | Primary Therapeutic Application | Key Structural Contribution |
|---|---|---|
| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Provides lipophilicity and a rigid amine-bearing scaffold. nih.govacs.org |
| Memantine | Alzheimer's Disease (NMDA receptor antagonist) | Acts as a rigid scaffold for precise receptor interaction. nih.gov |
| Rimantadine (B1662185) | Antiviral (Influenza A) | Enhances lipophilicity for improved pharmacokinetics. nih.gov |
| Vildagliptin | Anti-diabetic | Utilizes an adamantane-related precursor (3-amino-1-adamantanol) in its synthesis. google.com |
Overview of Nitroaromatic and Anilino Moieties in Chemical Synthesis and Biological Systems
The other key components of N-(4-nitrophenyl)adamantan-1-amine are the nitroaromatic and anilino groups, which are fundamental in synthetic chemistry and possess significant biological implications.
Nitroaromatic compounds, characterized by one or more nitro groups (—NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.govnih.gov They are typically synthesized via electrophilic aromatic substitution, using a mixture of nitric and sulfuric acids to generate the reactive nitronium ion (NO₂⁺). wikipedia.orgnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgscielo.br This reactivity makes nitroaromatics versatile intermediates in the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.govnih.govnumberanalytics.com For instance, the reduction of a nitro group is a classic and reliable method for preparing the corresponding aniline (B41778). wikipedia.org
The anilino moiety, an amino group attached to a benzene (B151609) ring, is a common feature in many biologically active compounds and approved drugs. researchgate.net Its ability to act as a hydrogen bond donor is crucial for interactions with biological targets like enzymes and receptors. researchgate.net However, the anilino group is also considered a "structural alert" in drug discovery. acs.org It can be susceptible to metabolic oxidation, particularly N-hydroxylation, which can lead to the formation of reactive metabolites. acs.orgjst.go.jp This metabolic instability can be a source of toxicity, prompting medicinal chemists to explore strategies to mitigate these risks, such as replacing the aniline with bioisosteres or modifying its structure to block metabolic pathways. acs.org Despite these concerns, the anilino scaffold remains a vital component in the development of new therapeutic agents, including antimicrotubule agents for cancer therapy. nih.gov
| Moiety | Key Chemical Properties | Role in Synthesis / Biological Systems |
|---|---|---|
| Nitroaromatic | Strongly electron-withdrawing; facilitates nucleophilic substitution. wikipedia.orgscielo.br | Key intermediate for explosives, dyes, and pharmaceuticals (often as a precursor to amines). nih.govnumberanalytics.com |
| Anilino | Hydrogen bond donor; can be metabolically unstable. researchgate.net | Common pharmacophore in drugs; interacts with biological targets, but can pose toxicity risks. acs.org |
Computational and Theoretical Investigations of N 4 Nitrophenyl Adamantan 1 Amine
Molecular Modeling and Simulation Approaches
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and ligand-based drug design are crucial computational techniques in the field of medicinal chemistry for the discovery and development of new drugs, especially when the three-dimensional structure of the target protein is unknown. nih.govjuniperpublishers.com These methods focus on the characteristics of molecules known to interact with a specific biological target to develop a model, or pharmacophore, that defines the essential structural features required for biological activity. nih.govresearchgate.net
In the context of N-(4-nitrophenyl)adamantan-1-amine, ligand-based drug design would involve studying its structural and physicochemical properties to understand how it might interact with a biological target. nih.gov The process typically starts with a set of active molecules, from which a pharmacophore hypothesis is generated. researchgate.net This hypothesis outlines the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for binding to the target. researchgate.netmdpi.com
Several computational tools and approaches are employed in pharmacophore modeling. researchgate.net These methods can generate 3D representations of the pharmacophoric features and are instrumental in virtual screening of large compound libraries to identify new potential drug candidates. mdpi.com The effectiveness of a pharmacophore model is often validated by its ability to distinguish between active and inactive compounds. researchgate.net For a molecule like this compound, with its bulky adamantyl group and polar nitrophenyl moiety, a pharmacophore model would capture the hydrophobic and electronic features that could govern its biological interactions.
The development of potent and selective inhibitors for various therapeutic targets often relies on these in-silico techniques. nih.govnih.gov For instance, in the design of inhibitors for enzymes like neuraminidase or cytochrome P450, pharmacophore models have been successfully used to identify key interaction points and guide the synthesis of more effective compounds. nih.govnih.gov
Table 1: Key Concepts in Pharmacophore Modeling and Ligand-Based Drug Design
| Term | Description | Relevance to this compound |
| Pharmacophore | The three-dimensional arrangement of electronic and steric features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com | A model would define the spatial arrangement of the adamantyl cage, the nitro group, and the amine linker, which are crucial for its potential biological activity. |
| Ligand-Based Drug Design | An approach to drug discovery that relies on the knowledge of molecules that bind to the biological target of interest. nih.gov | In the absence of a known target structure, the properties of this compound and related molecules could be used to infer the characteristics of the binding site. |
| 3D-QSAR | (Quantitative Structure-Activity Relationship) A method that correlates the 3D properties of molecules with their biological activities to develop a predictive model. nih.gov | Could be used to predict the biological activity of derivatives of this compound by analyzing how changes in its 3D structure affect its properties. |
| Virtual Screening | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com | A pharmacophore model of this compound could be used to screen databases for other compounds with similar features. |
Physical Organic Chemistry Insights
The basicity of an amine, quantified by its pKa value, is a fundamental property that influences its behavior in biological systems, including its absorption, distribution, and interaction with targets. The pKa is the pH at which the amine is 50% protonated. For this compound, the basicity is primarily determined by the nitrogen atom of the amine group.
Predicting the pKa of amines can be achieved through various computational methods. researchgate.net These methods often utilize quantum mechanical calculations to determine the partial atomic charges on the nitrogen and adjacent atoms, as this is a key factor influencing basicity. researchgate.net For instance, a simple and efficient model for estimating the pKa of alkylamines uses partial atomic charges calculated by the MNDO-PM6 semiempirical model. researchgate.net More advanced methods may employ density functional theory (DFT) for higher accuracy.
The structure of this compound suggests that its basicity will be significantly influenced by both the bulky, electron-donating adamantyl group and the electron-withdrawing nitrophenyl group. The adamantyl group tends to increase basicity through a positive inductive effect, while the nitrophenyl group, particularly with the nitro group in the para position, strongly decreases basicity due to its electron-withdrawing resonance and inductive effects. The interplay of these opposing electronic effects makes the accurate prediction of its pKa a non-trivial task.
State-of-the-art pKa prediction models can achieve an accuracy of within 0.50–1.00 pKa units of experimental values through the use of advanced molecular featurization, network architecture, and transfer learning. nih.gov Some modern approaches reframe pKa prediction as a multitask classification problem, predicting the probability that a molecule's pKa lies within discrete intervals. nih.gov
Table 2: Predicted pKa Values for Related Amines
| Amine | Predicted pKa | Method |
| Ethylamine | 10.5 | MNDO-PM6 researchgate.net |
| Isopropylamine | 11.0 | MNDO-PM6 researchgate.net |
| Benzylamine | 9.6 | MNDO-PM6 researchgate.net |
| Aniline (B41778) | 4.6 (experimental) | N/A |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in a crystal, providing insights into the nature and extent of non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.net
For this compound, a Hirshfeld surface analysis would reveal the key interactions that stabilize its crystal structure. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov
Given the structure of this compound, several types of intermolecular interactions are expected to be significant:
Hydrogen Bonding: The amine hydrogen (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are potential hydrogen bond acceptors. This could lead to C-H···O or N-H···O interactions.
π-π Stacking: The nitrophenyl rings of adjacent molecules could engage in π-π stacking interactions.
van der Waals Forces: The large, hydrophobic adamantyl groups will contribute significantly to the crystal packing through van der Waals interactions, likely forming extensive H···H contacts. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For example, in a related adamantyl-containing compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, Hirshfeld analysis showed that H···H, C-H···C, C-H···Cl, and C-H···N interactions were the primary contributors to intermolecular stabilization. nih.gov Similarly, for N-(2-nitrophenyl)maleimide, H···O/O···H, H···C/C···H, and H···H interactions were found to be the most significant. nih.gov
Table 3: Common Intermolecular Interactions Quantified by Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Contribution for this compound |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | High, due to the large adamantyl group. nih.gov |
| O···H / H···O | Hydrogen bonding involving oxygen and hydrogen atoms. | Significant, due to the nitro group and amine/aromatic hydrogens. nih.gov |
| C···H / H···C | Interactions involving carbon and hydrogen atoms. | Moderate to high, contributing to the overall packing. nih.gov |
| C···C | Interactions between carbon atoms, often indicating π-π stacking. | Possible, between the nitrophenyl rings. |
| N···H / H···N | Hydrogen bonding involving nitrogen and hydrogen atoms. | Possible, involving the amine group. nih.gov |
Biological Activity and Structure Activity Relationship Sar Studies of Adamantane Derivatives with Nitrophenyl Moieties
Antimicrobial Activity Investigations
The introduction of a nitrophenyl group to an adamantane (B196018) scaffold has been explored as a strategy to develop new antimicrobial agents. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research into adamantane derivatives has demonstrated that the presence and position of a nitro group on the phenyl ring are crucial for antibacterial activity. In a study of adamantane Schiff bases, derivatives with a nitrophenyl substituent showed significant antibacterial potential. mdpi.com
Specifically, the substitution of the phenyl ring with an electron-withdrawing nitro group at the 4-position was found to be the most beneficial for increasing antibacterial activity. mdpi.com One such derivative, a Schiff base incorporating the 4-nitrophenyl moiety, demonstrated notable efficacy against a panel of Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 1000 µg/mL. mdpi.com This compound was particularly effective against Staphylococcus epidermidis ATCC 12228, exhibiting a bactericidal effect with an MIC of 62.5 µg/mL and a Minimal Bactericidal Concentration (MBC) of 250 µg/mL. mdpi.com
These nitrophenyl derivatives also inhibited the growth of all tested Gram-negative bacterial strains, with MIC values between 125 and 1000 µg/mL. mdpi.com The structure-activity relationship analysis revealed that the presence of electron-donating groups on the phenyl ring tended to decrease the antibacterial potential of the adamantane derivatives. mdpi.com This highlights the importance of the electron-withdrawing nitro group for enhanced antibacterial action. Other studies on different classes of adamantane derivatives, such as isothioureas, have also confirmed that the presence of electron-withdrawing substituents like the nitro group can greatly enhance antibacterial activity. researchgate.net
Table 1: In Vitro Antibacterial Activity of a Representative Adamantane-Schiff Base with a 4-Nitrophenyl Moiety mdpi.com
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 500 | 1000 |
| Staphylococcus aureus ATCC 6538 | 250 | 500 |
| Staphylococcus epidermidis ATCC 12228 | 62.5 | 250 |
| Micrococcus luteus ATCC 10240 | 125 | 500 |
| Bacillus subtilis ATCC 6633 | 125 | 250 |
| Bacillus cereus ATCC 11778 | 250 | 500 |
| Escherichia coli ATCC 25922 | 1000 | >1000 |
| Pseudomonas aeruginosa ATCC 9027 | 1000 | >1000 |
| Proteus mirabilis ATCC 29906 | 1000 | >1000 |
| Klebsiella pneumoniae ATCC 13883 | 500 | 1000 |
Antifungal Potential Against Candida Species
The antifungal properties of adamantane derivatives with nitrophenyl moieties have also been investigated. Studies show that these compounds can exhibit moderate to good activity against pathogenic fungi from the Candida genus. mdpi.comnih.gov
In the case of adamantane Schiff bases, the presence of a 4-nitrophenyl substituent led to increased antifungal activity. mdpi.com This derivative exhibited a moderate fungicidal effect against all tested Candida species, with MIC values ranging from 62.5 to 500 µg/mL and Minimal Fungicidal Concentration (MFC) values from 125 to 1000 µg/mL. nih.gov Candida albicans ATCC 10231 was identified as one of the most sensitive fungal strains to these types of derivatives. mdpi.com Similarly, adamantane-linked isothiourea derivatives containing a 4-nitrobenzyl group have shown moderate activity against the pathogenic fungus Candida albicans. mdpi.com
Mechanistic Elucidation of Antimicrobial Action (e.g., Membranotropic Activity)
The precise mechanism of antimicrobial action for adamantane-nitrophenyl derivatives is not fully elucidated, but evidence points towards their interaction with cellular membranes. The lipophilic adamantane cage is thought to function as a "membranotropic carrier," facilitating the transport of the molecule to or across the cell membrane, where the active functional groups can exert their effect. nih.govmdpi.com
This membranotropic activity is a suggested mechanism for how these compounds exert their antimicrobial effects. mdpi.com The adamantane moiety's high lipophilicity allows it to penetrate the lipid bilayers of microbial cell membranes. nih.gov Once localized at the membrane, the compound can disrupt membrane integrity or interfere with membrane-bound proteins, leading to cell death. This carrier function of the adamantane core is crucial for the biological activity of the entire molecule. nih.gov
Antiviral Activity Studies
Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), were among the first antiviral drugs approved for the treatment of influenza A. uniroma1.it However, their effectiveness has been severely compromised by the emergence of resistant viral strains, necessitating the development of new and improved adamantane-based antivirals. uniroma1.it
Efficacy Against Influenza A Virus Strains, Including Rimantadine-Resistant Variants
The classic adamantane antivirals target the M2 ion channel protein of the influenza A virus, preventing viral uncoating. uniroma1.it Resistance typically arises from single point mutations in the M2 protein. bldpharm.com Research is now focused on modifying the adamantane structure to overcome this resistance. researchgate.net
New water-soluble antiviral agents, where adamantane derivatives are conjugated with polycarboxylic matrices, have shown a wide spectrum of antiviral activity against influenza viruses, including rimantadine-resistant strains. nih.gov The efficiency of these polymeric drugs depends on the structure of the chemical bonds between the adamantane nucleus and the polymer matrix. nih.gov This suggests that while the adamantane core is a key pharmacophore, its efficacy can be modulated by the attached functional groups. The development of derivatives like N-(4-nitrophenyl)adamantan-1-amine falls within this strategy of exploring novel substitutions to restore or enhance activity against both susceptible and resistant influenza strains.
Evaluation of Activity Against Orthopoxviruses (e.g., Vaccinia Virus)
The antiviral potential of adamantane derivatives extends beyond influenza to other viruses, including orthopoxviruses like the vaccinia virus. Although smallpox, caused by the variola virus, has been eradicated, other orthopoxviruses remain a public health concern. researchgate.net
Exploration of Molecular Targets and Mechanism of Action
The adamantane derivative, amantadine, is known to function as a noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist and a nicotinic antagonist, which contributes to its use in treating Alzheimer's disease. nih.gov Furthermore, various amino acetyl adamantyl amines have demonstrated the ability to inhibit the Vaccinia virus. nih.gov The core adamantane structure provides a scaffold that enhances membrane permeability, a desirable trait for drug candidates. The addition of a 4-nitrophenyl group introduces electron-withdrawing properties that can influence how the molecule interacts with biological targets through hydrogen bonding and π-π stacking.
Antiproliferative and Anticancer Studies
The quest for novel anticancer agents has led to the investigation of adamantane derivatives for their potential to inhibit cancer cell growth.
Cytotoxicity Screening Against Human Cancer Cell Lines
This compound and related adamantane derivatives have been the subject of cytotoxicity screening against various human cancer cell lines. For instance, adamantane-linked isothiourea derivatives have shown varied levels of inhibition against tumor cell proliferation. nih.gov In one study, the cytotoxic effects of a series of adamantyl isothiourea derivatives were evaluated against several human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116). nih.gov The results indicated that the cytotoxic effect was generally higher against these cell lines. nih.gov
Another study on 1,4-naphthoquinone (B94277) derivatives, which share structural similarities in terms of having an amino-linked aromatic group, demonstrated significant anti-proliferative activity against A549 non-small cell lung cancer cells, among others. nih.gov Several of these compounds exhibited IC50 values below 10 µM, indicating potent anti-tumor capabilities. nih.gov Similarly, research on adamantane phenylalkylamines has revealed significant in vitro antiproliferative activity against a panel of eight cancer cell lines. researchgate.netresearchgate.net
Mechanistic Pathways of Cell Growth Inhibition and Apoptosis Induction
To understand how these compounds exert their anticancer effects, researchers have investigated the underlying molecular mechanisms. Techniques such as DAPI (4′,6-diamidino-2-phenylindole) and Annexin V-FITC staining are commonly employed to study apoptosis, or programmed cell death. elabscience.comnih.gov
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. msesupplies.combdbiosciences.com By using a fluorescently labeled Annexin V (like FITC), scientists can identify apoptotic cells. elabscience.commsesupplies.combdbiosciences.com DAPI is a fluorescent stain that binds to DNA and is used to identify cells that have lost their membrane integrity, a hallmark of late-stage apoptosis or necrosis. nih.gov The combined use of Annexin V-FITC and DAPI allows for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells. nih.govmsesupplies.combdbiosciences.com
Studies on adamantane derivatives have shown that they can induce apoptosis in cancer cells. For example, one adamantane phenylalkylamine analogue was found to induce apoptosis and activate caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netresearchgate.net This compound also caused an inhibition of the cancer cell cycle at the sub-G1 phase. researchgate.netresearchgate.net
Enzyme Inhibition Profiles
Beyond its anticancer potential, this compound and its structural relatives have been investigated for their ability to inhibit various enzymes implicated in different diseases.
Urease, α-Amylase, and α-Glucosidase Inhibition
A series of amantadine-clubbed N-aryl amino thiazoles, which incorporate the adamantane and nitrophenyl moieties, have been synthesized and evaluated for their inhibitory effects on urease, α-amylase, and α-glucosidase. nih.govresearchgate.net These enzymes are significant therapeutic targets. α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. mdpi.comnih.gov
In one study, all the synthesized compounds showed significant inhibition against these three enzymes. nih.gov One particular derivative with a methoxy (B1213986) group at the para position was the most active against α-amylase, while a derivative with a chloro group at the para position was the most potent α-glucosidase inhibitor. nih.gov Another compound in the series demonstrated exceptional efficacy against urease. researchgate.net
Table 1: Enzyme Inhibitory Activity of Selected Amantadine-Clubbed N-Aryl Amino Thiazoles
| Compound | Target Enzyme | IC50 (µM) |
| 6d | α-Amylase | 97.37 ± 1.52 researchgate.net |
| 6c | α-Glucosidase | 38.73 ± 0.80 researchgate.net |
| 6d | Urease | 32.76 researchgate.net |
| Acarbose | α-Amylase | 5.17 ± 0.25 researchgate.net |
| Thiourea (B124793) | Urease | 1.334 researchgate.net |
Italicized compounds are standard inhibitors used as positive controls.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Several studies have explored the potential of adamantane derivatives as AChE inhibitors.
Hybrids of 4-aminoquinolines and adamantane have been synthesized and shown to be potent inhibitors of both AChE and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the micromolar to nanomolar range. nih.gov Docking studies of these compounds suggest they act as dual-binding site inhibitors, interacting with both the catalytic and peripheral anionic sites of AChE. The substituents on the adamantane moiety were found to influence the mode of binding to the enzyme.
The chemical compound this compound, as a representative of adamantane derivatives bearing a nitrophenyl group, showcases a remarkable spectrum of biological activities. From targeting molecular pathways involved in viral infections to exhibiting potent antiproliferative effects against various cancer cell lines through the induction of apoptosis, its therapeutic potential is significant. Furthermore, its ability to inhibit key enzymes such as urease, α-amylase, α-glucosidase, and acetylcholinesterase opens up avenues for its development in managing a range of conditions from metabolic disorders to neurodegenerative diseases. The unique combination of the rigid adamantane scaffold and the electronically distinct nitrophenyl moiety provides a fertile ground for further structure-activity relationship studies and the design of novel, highly potent, and selective therapeutic agents.
General Pharmacological Significance of the Adamantane Pharmacophore
The adamantane moiety has become a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. scispace.com Its rigid, three-dimensional, and lipophilic nature offers several advantages in drug design. scispace.com
The introduction of an adamantane group can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. scispace.com This "lipophilic bullet" is often used to enhance the bioavailability of drugs. scispace.com
The adamantane scaffold has been successfully incorporated into a variety of approved drugs for a wide range of therapeutic indications: mdpi.comresearchgate.net
Antiviral Agents: Amantadine and Rimantadine are well-known antiviral drugs used against Influenza A virus. scispace.comresearchgate.net Their mechanism of action involves blocking the M2 ion channel of the virus. nih.gov
Antidiabetic Agents: Vildagliptin and Saxagliptin are examples of adamantane-containing drugs used for the treatment of type 2 diabetes. researchgate.net
Neurological Disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. scispace.com
Dermatology: Adapalene, a retinoid-like compound containing an adamantyl group, is used topically for the treatment of acne. researchgate.net
The rigid nature of the adamantane cage allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for their biological targets. scispace.com This has been a key factor in the development of adamantane-based drugs targeting various enzymes and receptors. scispace.com
Furthermore, the adamantane framework has been utilized in the development of agents targeting P2X7 receptors for potential analgesic applications and in the creation of antiplasmodial agents to combat malaria. nih.govnih.gov
The following table summarizes the biological activities observed for various adamantane derivatives, providing context for the potential of this compound.
| Adamantane Derivative Class | Biological Activity | Reference |
| Schiff bases with nitrophenyl moieties | Antimicrobial, Antifungal | mdpi.com |
| Adamantane-isothiourea hybrids | Antimicrobial | mdpi.com |
| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas/thioureas | Anticancer | rsc.org |
| Adamantane amines (general) | Antiviral | pharmacy180.comscispace.comresearchgate.net |
| Adamantane-based aminophenols | Antiplasmodial | nih.gov |
| Adamantane benzamides | Analgesic (P2X7 inhibition) | nih.gov |
Advanced Applications and Future Research Directions
Role in Advanced Drug Delivery Systems
The adamantane (B196018) moiety is extensively utilized in the design and synthesis of novel drug delivery systems. nih.gov Its lipophilic nature and ability to form stable complexes make it a versatile component for liposomes, cyclodextrins, and dendrimers. nih.govnih.gov
Development of Adamantane-Based Conjugates for Liposomal Formulations
The lipophilicity of the adamantane cage makes it an excellent anchor for embedding therapeutic or targeting molecules within the lipid bilayer of liposomes. pensoft.netpensoft.net This concept allows for the surface modification of liposomes, transforming them into targeted drug delivery vehicles. nih.gov By attaching specific ligands to the adamantane moiety, these functionalized liposomes can recognize and bind to specific cell receptors, enhancing drug accumulation in desired tissues and organs. nih.govmdpi.com
A key application of this technology is the creation of carbohydrate-decorated liposomes. Adamantyl glycoconjugates, when incorporated into the liposomal membrane, present a versatile method for targeting specific protein interactions and membrane receptors. nih.gov This approach not only facilitates targeted drug delivery but also serves as a valuable model for studying cell recognition processes. nih.govnih.gov The entrapment efficiency of adamantane derivatives, such as those with aminoguanidinium groups, into liposomes has been shown to be significant, indicating their potential for creating effective drug formulations. nih.gov
Table 1: Adamantane-Based Liposomal Systems
| Feature | Description | Research Finding |
|---|---|---|
| Membrane Anchor | The lipophilic adamantane moiety inserts into the lipid bilayer of liposomes. pensoft.net | Provides a stable anchor for attaching various functional molecules, such as targeting ligands. nih.gov |
| Targeted Delivery | Surface-modified liposomes with adamantane-ligand conjugates can bind to specific cell receptors. nih.govmdpi.com | Enhances drug accumulation at the site of action, potentially reducing systemic toxicity. pensoft.net |
| Model Systems | Adamantane-functionalized liposomes serve as models for studying membrane interactions. nih.gov | Useful for investigating specific protein interactions with membrane receptors and illuminating targeting processes. nih.gov |
Integration into Cyclodextrin (B1172386) Complexes for Enhanced Bioavailability and Targeting
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules. nih.govresearchgate.net The adamantane moiety is an ideal guest for β-cyclodextrin, fitting perfectly into its cavity and forming a stable inclusion complex with a high association constant. mdpi.comresearchgate.net
This strong host-guest interaction is leveraged to improve the pharmaceutical properties of drugs. mdpi.com By forming an inclusion complex with cyclodextrins, the water solubility of poorly soluble drugs containing an adamantane group can be significantly increased. nih.gov This enhancement in solubility often leads to improved bioavailability, as the drug is more readily absorbed in the gastrointestinal tract. nih.govnih.gov Furthermore, the encapsulation within the cyclodextrin cavity can protect the drug from degradation, enhancing its stability. nih.gov
The formation of these inclusion complexes is a key strategy in developing new drug formulations, including oral and pediatric medicines, where solubility is a major challenge. nih.govnih.gov
Table 2: Adamantane-Cyclodextrin Complexation
| Parameter | Value | Significance |
|---|---|---|
| Host Molecule | β-Cyclodextrin | A widely used, biocompatible cyclic oligosaccharide. mdpi.com |
| Guest Molecule | Adamantane Moiety | Fits perfectly within the β-CD cavity due to its size and lipophilicity. mdpi.com |
| Association Constant (K) | 10³–10⁵ M⁻¹ | Indicates a very strong and stable host-guest interaction. mdpi.com |
| Thermodynamic Driver | Favorable enthalpy (ΔH) and entropy (ΔS) changes upon complexation. mdpi.com | Leads to spontaneous formation of the inclusion complex in aqueous environments. mdpi.com |
Exploration in Dendrimer Architectures for Drug Delivery
Dendrimers are highly branched, globular macromolecules with a well-defined, three-dimensional structure. mdpi.com The adamantane cage serves as an excellent core for the synthesis of dendrimers because its tetrahedral geometry allows for the attachment of four tetrahedrally oriented dendritic arms. nih.gov This results in precisely structured macromolecules with a high density of functional groups on their periphery. mdpi.comnih.gov
Adamantane-based dendrimers can be functionalized with various groups, such as ammonium (B1175870) or guanidinium, to interact with biological targets. nih.gov These dendrimers have been explored as carriers for therapeutic agents, including peptides. For example, an adamantane core has been used to create a trivalent scaffold for the therapeutic P140 peptide, used in controlling lupus. nih.gov This work demonstrates that adamantane-based scaffolds can create multivalent systems with well-defined spatial conformations, which are promising for enhancing molecular recognition and for various biomedical applications. nih.gov
Rational Design of Next-Generation Therapeutic Agents
The incorporation of an adamantane moiety is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. nih.gov Its unique physicochemical properties are exploited to improve pharmacokinetics and overcome clinical challenges like drug resistance. pensoft.netnih.gov
Strategies for Enhancing Bioavailability and Pharmacodynamic Parameters through Adamantane Incorporation
The introduction of the bulky and lipophilic adamantane cage into a drug's structure can profoundly influence its biological activity and pharmacokinetic profile. nih.gov One of the primary benefits is the enhancement of a drug's lipophilicity, which can improve its absorption and ability to cross biological membranes, including the blood-brain barrier. nih.gov
Furthermore, the rigid adamantane scaffold can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and prolonging its circulation time in blood plasma. nih.gov This increased stability and improved distribution contribute to enhanced bioavailability and more favorable pharmacodynamic parameters. pensoft.netnih.gov The adamantane group can also pre-organize the pharmacophores of a drug molecule into a conformation that is beneficial for binding to its biological target, potentially increasing its potency and selectivity. nih.gov
Approaches for Overcoming Drug Resistance in Various Pathologies
Drug resistance is a major obstacle in the treatment of various diseases, including infectious diseases and cancer. youtube.com The development of resistance often involves genetic mutations in the target protein that prevent the drug from binding effectively. youtube.com One strategy to combat this is the design of new drugs that can inhibit these resistant targets.
In the context of viral diseases, adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) have been used as antiviral agents, but their effectiveness has been compromised by the emergence of resistant viral strains. nih.govnih.gov Research has focused on synthesizing new amino acid and peptide derivatives of adamantane that can inhibit these resistant strains. nih.gov These novel compounds aim to restore the antiviral efficacy of adamantane-based drugs, demonstrating a rational approach to overcoming drug resistance. nih.gov Additionally, certain adamantane derivatives have been shown to enhance the body's resistance to various noxious chemical and physical agents, suggesting a role as adaptogens. popline.org
Interdisciplinary Research Opportunities
The fusion of the bulky, stable adamantane scaffold with the electronically active nitrophenyl moiety in N-(4-nitrophenyl)adamantan-1-amine opens up a variety of research avenues at the intersection of chemistry, materials science, and engineering.
Potential Applications in Materials Science
The adamantane cage is known for its remarkable thermal stability and rigidity. wikipedia.orgacs.org When incorporated into materials, it can significantly enhance their physical properties.
Energetic Materials: The field of energetic materials is constantly in search of new high-energy-density oxidizers (HEDOs). nih.gov The presence of the nitro group in this compound suggests its potential as a precursor or a component in the synthesis of advanced energetic materials. Research on polynitroadamantanes has demonstrated that the adamantane framework can serve as a scaffold for creating powerful and stable explosives. acs.org The combination of the nitroaromatic system with the adamantane core in this compound could lead to materials with a favorable balance of energy content and thermal stability. Further nitration of the adamantane cage or the phenyl ring could yield compounds with even higher energy densities.
Polymer Science: The incorporation of adamantane into polymer backbones or as pendant groups is a well-established strategy for modifying polymer properties. acs.orgusm.edu The adamantyl group's bulkiness and rigidity can increase the glass transition temperature (Tg), improve thermal stability, and enhance the solubility of polymers. acs.orgusm.eduresearchgate.net Introducing this compound into polymer chains, for instance, through copolymerization or as a monomer in the synthesis of polyimides or polyamides, could lead to high-performance polymers with tailored characteristics. These materials could find applications in areas requiring high thermal and mechanical stability, such as in the aerospace and electronics industries. rsc.orgacs.org
Below is a table summarizing the effect of incorporating adamantane moieties on the properties of various polymers, illustrating the potential benefits of using this compound in polymer synthesis.
| Polymer Type | Adamantane-Containing Monomer/Unit | Observed Effect on Polymer Properties | Reference |
| Polyacrylates | 1-Adamantyl methacrylate (B99206) | Increased Tg and thermal stability compared to polymethyl methacrylate (PMMA). researchgate.net | researchgate.net |
| Polyaramids | Adamantane-based diamines | Enhanced solubility and processability while maintaining high thermal stability. acs.orgusm.edu | acs.orgusm.edu |
| Polyimides | 1,3-Bis(4-aminophenyl)adamantane | High glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org | rsc.org |
| Poly(ether ether ketones) | Pendent adamantane groups | Significant increase in Tg and thermal properties. acs.org | acs.org |
Development of Novel Catalytic Systems Utilizing Adamantane Scaffolds
The rigid and sterically demanding nature of the adamantane cage makes it an attractive scaffold for the design of novel catalysts and ligands. The defined geometry of adamantane derivatives can impart high selectivity in catalytic reactions.
The amino group in this compound provides a convenient handle for coordination to metal centers, suggesting its potential use as a ligand in organometallic catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the substituents on the phenyl ring. The bulky adamantyl group can create a specific steric environment around the metal center, influencing the substrate selectivity and preventing catalyst deactivation pathways such as dimerization.
Furthermore, the adamantane structure itself can be part of a catalyst system. For example, adamantane derivatives have been used to create chiral catalysts for enantioselective reactions, where the rigid framework helps to control the stereochemical outcome of the transformation. mdpi.com The development of catalytic systems based on this compound could lead to new and efficient methods for a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-nitrophenyl)adamantan-1-amine, and how can purity be optimized?
- Methodology : A standard approach involves Schiff base formation between adamantan-1-amine and 4-nitrobenzaldehyde under reflux in methanol, followed by reduction (e.g., using NaBH₄) to yield the secondary amine. For purity optimization, recrystallization in ethanol/water mixtures (1:1 v/v) with slow solvent evaporation is effective for isolating high-purity crystalline products .
- Critical Parameters : Reaction time (12–24 hours for Schiff base formation), stoichiometric ratios (1:1 amine:aldehyde), and inert atmosphere to prevent oxidation.
Q. What spectroscopic techniques are essential for characterizing This compound?
- Key Techniques :
- ¹H/¹³C NMR : To confirm the adamantane framework and nitrophenyl substitution patterns. Peaks at δ 2.1–1.6 ppm (adamantane protons) and δ 8.2–7.5 ppm (aromatic protons) are diagnostic .
- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and NO₂ groups (~1520 cm⁻¹) validate functional groups .
- X-ray Crystallography : Slow evaporation in ethanol/water yields crystals suitable for structural determination, revealing intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) critical for stability .
Q. How can researchers assess the compound's solubility and stability for biological assays?
- Methodology :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). Adamantane derivatives typically show low aqueous solubility but improve with DMSO co-solvents.
- Stability Studies : Use HPLC or UV-Vis spectroscopy to monitor degradation under light, temperature, and pH variations. Store at -20°C in amber vials for long-term stability .
Advanced Research Questions
Q. What computational strategies predict This compound's interactions with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., cannabinoid receptors). Set grid boxes to cover active sites and run multithreaded simulations for efficiency .
- Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via DFT to predict reactivity and charge transfer in biological systems .
Q. How do structural modifications (e.g., nitro group position) influence biological activity?
- Experimental Design :
- Synthesize analogs (e.g., N-(3-nitrophenyl) or N-(2-nitrophenyl) derivatives) and compare via cytotoxicity assays (e.g., IC₅₀ in HeLa cells).
- Structure-Activity Relationship (SAR) : Correlate electronic effects (nitro group electron-withdrawing strength) with antiproliferative activity. Nitro at the para position enhances bioactivity due to improved resonance stabilization .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Troubleshooting :
- Assay Standardization : Use identical cell lines (e.g., HeLa), passage numbers, and incubation times.
- Batch Purity Analysis : Verify compound purity via HPLC (>98%) and confirm crystallinity via XRD. Impurities from incomplete reduction (e.g., residual Schiff base) may skew results .
Q. How can non-linear optical (NLO) properties be experimentally validated for this compound?
- Methods :
- Second Harmonic Generation (SHG) : Measure using a Nd:YAG laser (1064 nm) on crystalline samples. Compare with urea as a reference.
- Hyperpolarizability Calculations : Use DFT (B3LYP/6-311G**) to compute β values, linked to the nitro group’s electron-accepting capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
